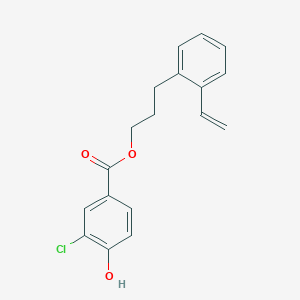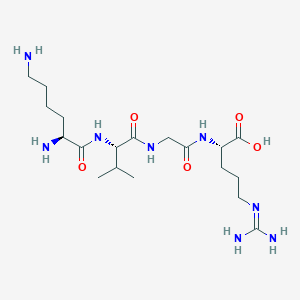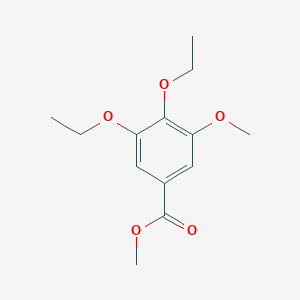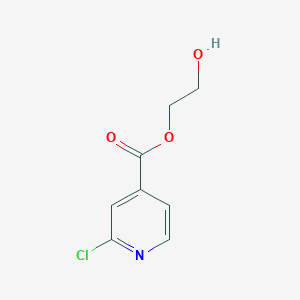
9,13-Pentadecadien-2-one, 6,10,14-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,13-Pentadecadien-2-one, 6,10,14-trimethyl- is an organic compound with the molecular formula C18H30OThis compound is characterized by its unique structure, which includes multiple double bonds and methyl groups, contributing to its distinct chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,13-Pentadecadien-2-one, 6,10,14-trimethyl- typically involves the use of specific organic reactions. One common method is the aldol condensation of farnesyl acetone with appropriate reagents under controlled conditions. The reaction often requires a base catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 9,13-Pentadecadien-2-one, 6,10,14-trimethyl- may involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification processes to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
9,13-Pentadecadien-2-one, 6,10,14-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various alcohols, acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
9,13-Pentadecadien-2-one, 6,10,14-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 9,13-Pentadecadien-2-one, 6,10,14-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-
- 6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
- Dihydrofarnesyl acetone
Uniqueness
Compared to similar compounds, 9,13-Pentadecadien-2-one, 6,10,14-trimethyl- stands out due to its specific arrangement of double bonds and methyl groups, which confer unique chemical and biological properties. Its distinct structure allows for specialized applications in various fields, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
142889-50-7 |
|---|---|
Fórmula molecular |
C18H32O |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
6,10,14-trimethylpentadeca-9,13-dien-2-one |
InChI |
InChI=1S/C18H32O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,17H,6-8,10,12-14H2,1-5H3 |
Clave InChI |
INPFUDIQDUQFDI-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(=O)C)CCC=C(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]-](/img/structure/B12546585.png)





![(5S)-2,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol](/img/structure/B12546641.png)

![3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid](/img/structure/B12546656.png)
![2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one](/img/structure/B12546661.png)

![Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]-](/img/structure/B12546663.png)
